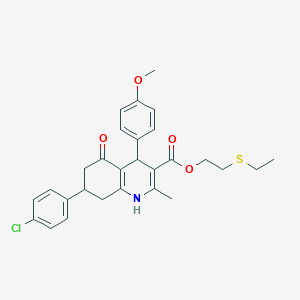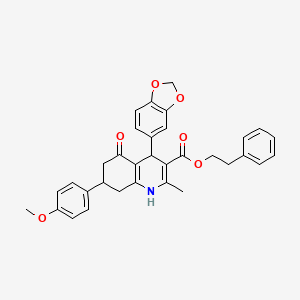![molecular formula C20H18ClFO3 B5229170 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one, also known as BCF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BCF belongs to the family of coumarin derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to possess anti-tumor properties by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess various biological activities that may help prevent or treat these diseases. However, one of the limitations of using 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and treatment regimen for 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one to minimize its potential toxicity.
Future Directions
There are several future directions for the research on 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one. One of the future directions is to investigate the potential therapeutic applications of 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in other diseases, such as diabetes and autoimmune disorders. Another future direction is to study the mechanism of action of 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one to maximize its therapeutic potential while minimizing its potential toxicity.
Synthesis Methods
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-hydroxycoumarin with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of sodium hydroxide to yield 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one.
Scientific Research Applications
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer research, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess anti-inflammatory and anti-oxidant properties that may help prevent the development of atherosclerosis. In neurodegenerative disorder research, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess neuroprotective properties that may help prevent the progression of Alzheimer's disease.
properties
IUPAC Name |
4-butyl-7-[(2-chloro-4-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-2-3-4-13-9-20(23)25-19-11-16(7-8-17(13)19)24-12-14-5-6-15(22)10-18(14)21/h5-11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTVARCRMRLROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)

![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)
